molecular formula C13H14N2 B1609497 N-Methyl-N-(4-pyridin-4-ylbenzyl)amine CAS No. 852180-64-4

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

Cat. No.: B1609497
CAS No.: 852180-64-4
M. Wt: 198.26 g/mol
InChI Key: MDKJAMMSIZLRBH-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is an organic compound with the molecular formula C13H14N2 It is characterized by the presence of a pyridine ring and a benzyl group attached to a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 4-pyridin-4-ylbenzaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur on the benzyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-pyridin-4-ylbenzyl)amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrolidine: Similar in structure but lacks the benzyl group.

    N-Methylbenzylamine: Similar but lacks the pyridine ring.

Uniqueness

N-Methyl-N-(4-pyridin-4-ylbenzyl)amine is unique due to the presence of both a pyridine ring and a benzyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

N-methyl-1-(4-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJAMMSIZLRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427636
Record name N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-64-4
Record name N-Methyl-4-(4-pyridinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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